5-Methylamino-3-propyl-1,2,4-thiadiazole
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Overview
Description
5-Methylamino-3-propyl-1,2,4-thiadiazole: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylamino-3-propyl-1,2,4-thiadiazole typically involves the reaction of alkyl halides with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of potassium carbonate (K₂CO₃) and a mixture of ethanol and water (EtOH/H₂O) as solvents . This method provides a straightforward and efficient route to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methylamino-3-propyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Methylamino-3-propyl-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Methylamino-3-propyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Amino-3-(methylthio)-1,2,4-thiadiazole: This compound has similar structural features but differs in its functional groups.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but have different substituents, leading to varied chemical and biological properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its broad range of scientific research applications make it a valuable compound in various fields .
Properties
Molecular Formula |
C6H11N3S |
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Molecular Weight |
157.24 g/mol |
IUPAC Name |
N-methyl-3-propyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C6H11N3S/c1-3-4-5-8-6(7-2)10-9-5/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
IGSMTEZUEZWSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NSC(=N1)NC |
Origin of Product |
United States |
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